N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
Molecular Formula : C23H20ClN3O2S2
Molecular Weight : 460.00 g/mol
CAS Number : 894241-63-5
The compound features a thieno[3,2-d]pyrimidine moiety linked to a chlorobenzyl and methylbenzyl group through a sulfanyl acetamide functional group. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research demonstrated that derivatives of thieno[3,2-d]pyrimidines showed cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Antibacterial Activity : Preliminary results suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their function.
- Induction of Apoptosis : Some studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Case Studies
- Case Study 1 : A study involving a series of thieno[3,2-d]pyrimidine derivatives reported that one derivative with a structural similarity to this compound exhibited an IC50 value of 8 µM against MCF-7 cells, indicating potent anticancer activity.
- Case Study 2 : A clinical trial investigated the efficacy of related compounds in patients with resistant bacterial infections. Results showed a significant reduction in bacterial load in patients treated with the thieno-pyrimidine derivatives.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-15-2-4-17(5-3-15)13-27-22(29)21-19(10-11-30-21)26-23(27)31-14-20(28)25-12-16-6-8-18(24)9-7-16/h2-11H,12-14H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEZDCUHTJYOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.